CID 156592342

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

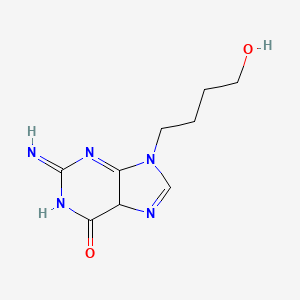

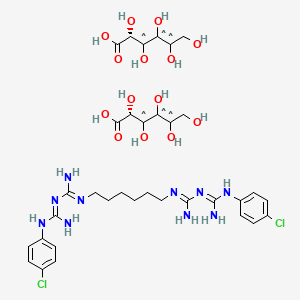

Chlorhexidine digluconate is a cationic biguanide compound widely used as an antiseptic and disinfectant. It was first described in 1954 during the search for anti-malaria agents and became popular in the 1970s for its antiseptic properties . It is commonly used in hospitals to prevent healthcare-related infections, in formulations for skin antisepsis, oral care, patient bathing, and hand hygiene .

準備方法

Synthetic Routes and Reaction Conditions

Chlorhexidine digluconate can be synthesized by combining p-chloroaniline, hexamethylene-bis[dicyandiamide], and [NCNHC(:NH)-NH(CH₂)₆NH₂] in 2-ethoxyethanol and refluxing at 130-140°C for 2 hours . Neutralizing this base with the appropriate acids results in the digluconate salt .

Industrial Production Methods

In industrial settings, chlorhexidine digluconate is typically produced as a 20% (w/v) aqueous solution since the substance cannot be isolated as a solid . The solution is stable within a pH range of 5-8, and it is important to avoid high temperatures or light exposure to maintain its stability .

化学反応の分析

Types of Reactions

Chlorhexidine digluconate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are less commonly discussed.

Reduction: Reduction reactions are not typical for chlorhexidine digluconate.

Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with chlorhexidine digluconate include strong acids and bases, which can affect its stability and efficacy. The compound is most stable in aqueous solutions with a pH range of 5-8 .

Major Products Formed

The major products formed from reactions involving chlorhexidine digluconate depend on the specific reaction conditions. For example, hydrolysis can yield p-chloroaniline, especially at elevated temperatures and alkaline pH .

科学的研究の応用

Chlorhexidine digluconate has a wide range of scientific research applications:

Chemistry: It is used as a reference standard for determining analytes in various formulations.

Biology: It is employed in studies to understand its cytotoxicity and irritant potential.

Medicine: It is extensively used as an antiseptic in dental practice, wound care, and surgical scrubs.

Industry: It is an active ingredient in germicidal mouthwash, pet shampoo, surgical lubricants, and hand soap.

作用機序

Chlorhexidine digluconate exerts its effects by destabilizing the outer bacterial membrane. It is a positively charged molecule that binds to negatively charged sites on the bacterial cell wall, destabilizing it and interfering with osmosis . At higher concentrations, it causes the cytoplasm to congeal, leading to cell death . It is effective against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and some viruses .

類似化合物との比較

Chlorhexidine digluconate is often compared with other antiseptic compounds such as:

Chlorhexidine gluconate: Contains a single chlorhexidine molecule combined with gluconic acid, whereas chlorhexidine digluconate contains two gluconate units per molecule.

Chlorhexidine acetate: Another salt form of chlorhexidine, used in similar applications.

Chlorhexidine hydrochloride: Also used as an antiseptic, but with different solubility and stability properties.

Chlorhexidine digluconate is unique due to its broad-spectrum antimicrobial activity and stability in aqueous solutions, making it highly effective in various formulations and applications .

特性

分子式 |

C34H48Cl2N10O14 |

|---|---|

分子量 |

891.7 g/mol |

InChI |

InChI=1S/C22H30Cl2N10.2C6H9O7/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*7-1-2(8)3(9)4(10)5(11)6(12)13/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*5,7-11H,1H2,(H,12,13)/t;2*5-/m.11/s1 |

InChIキー |

NDGXCSJIBSWWRQ-QKMKONQQSA-N |

異性体SMILES |

C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl.C(O)[C](O)[C](O)[C](O)[C@@H](O)C(=O)O.C(O)[C](O)[C](O)[C](O)[C@@H](O)C(=O)O |

正規SMILES |

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C([C]([C]([C](C(C(=O)O)O)O)O)O)O.C([C]([C]([C](C(C(=O)O)O)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12348815.png)

![N-[9-(2-hydroxyethoxymethyl)-6-oxo-5H-purin-2-yl]acetamide](/img/structure/B12348869.png)

![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylic acid](/img/structure/B12348873.png)

![[1,1'-Binaphthalene]-2,2'-diol, 3,3'-dibromo-, (1S)-](/img/structure/B12348880.png)

![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12348889.png)

![copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-imidazolidin-3-id-4-ylpropanoyl]amino]hexanoate](/img/structure/B12348902.png)